molecular formula C9H9F3O2S B14319123 3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol CAS No. 106181-90-2

3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B14319123
CAS No.: 106181-90-2
M. Wt: 238.23 g/mol
InChI Key: ITZXIJLICBNNSZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a benzenesulfinyl group attached to a trifluoropropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of benzenesulfinyl chloride with a trifluoropropanol derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to a decrease in the proliferation of cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfinyl Chloride: A precursor in the synthesis of 3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol.

    Benzenesulfonyl Chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.

    Trifluoropropanol: The alcohol component of the compound.

Uniqueness

This compound is unique due to the presence of both a benzenesulfinyl group and a trifluoropropanol moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming stable intermediates in various reactions .

Properties

CAS No.

106181-90-2

Molecular Formula

C9H9F3O2S

Molecular Weight

238.23 g/mol

IUPAC Name

3-(benzenesulfinyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H9F3O2S/c10-9(11,12)8(13)6-15(14)7-4-2-1-3-5-7/h1-5,8,13H,6H2

InChI Key

ITZXIJLICBNNSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC(C(F)(F)F)O

Origin of Product

United States

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